![molecular formula C18H26Cl2N2O B017432 2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride CAS No. 156769-85-6](/img/structure/B17432.png)
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride
Overview
Description
2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride is a key intermediate in the synthesis of lopinavir, a drug used for the treatment of HIV. This compound is synthesized from L-phenylalanine through a series of chemical reactions that modify its structure to achieve the desired chemical properties.
Synthesis Analysis
The synthesis of this compound involves several steps, starting with L-phenylalanine. The process includes N,O-benzylation, cyanidation, a Grignard reaction, and reduction. The intermediate, 5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, undergoes debenzylation to yield the final product. The overall yield of this synthesis process is about 63% (Li Feng, 2007).
Scientific Research Applications
HIV Protease Inhibitors
A study described the synthesis of a compound related to "2S,3S,5S-2,5-Diamino-3-hydroxy-1,6-diphenylhexane, Dihydrochloride" for potential use in the stereoselective preparation of HIV protease inhibitors (Rao et al., 1995).
Drug Development
The compound has been used in the synthesis of novel HIV protease inhibitors (Gurjar et al., 1997). Additionally, it was employed in the creation of potential drugs against Pneumocystis carinii and Toxoplasma gondii, which are major causes of opportunistic infections (Rosowsky et al., 1993).
Asymmetric Syntheses
It was used for the total asymmetric syntheses of certain coronamic acids (Gaucher et al., 1994).
Chemical Synthesis
The compound has been utilized in various chemical synthesis processes, like the improved synthesis of enantiomers of 1,2,5,6-Diepoxyhexane (Machinaga & Kibayashi, 1992) and in the optimized synthesis of the diamino alcohol core of Ritonavir (Haight et al., 1999).
Marker for Protein Oxidation
The compound has been identified as a potential marker for studying radical-induced protein oxidation (Morin et al., 1998).
Lopinavir Synthesis
It is a key intermediate in the synthesis of Lopinavir, a medication used to treat HIV/AIDS (Li Feng, 2007).
properties
IUPAC Name |
(2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15;;/h1-10,16-18,21H,11-13,19-20H2;2*1H/t16-,17-,18-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBOTZZFIFENX-ZUIPZQNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)N)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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